1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The presence of chlorine and methyl groups on the imidazole ring adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-3-aminopyridazine with bromoacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the replication process . In the case of its anti-tuberculosis activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall or interfere with other essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
6-Chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine: This compound has shown potent inhibitory activity against human cytomegalovirus.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10ClN3O |
---|---|
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
1-(6-chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C10H10ClN3O/c1-5-6(2)10-12-4-8(7(3)15)14(10)13-9(5)11/h4H,1-3H3 |
InChI-Schlüssel |
ADSOFRZDDIMQPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN2C1=NC=C2C(=O)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.